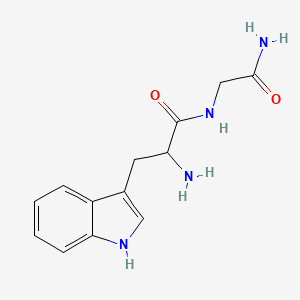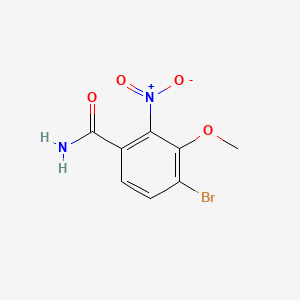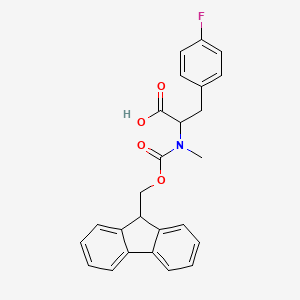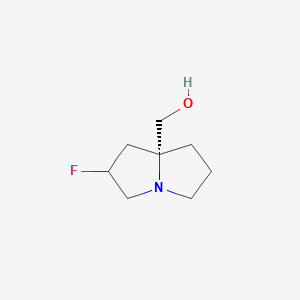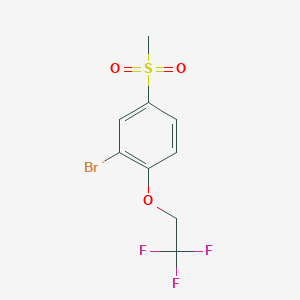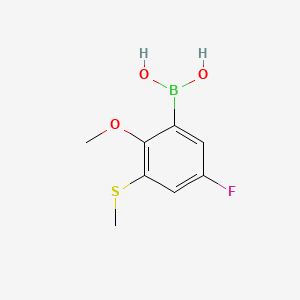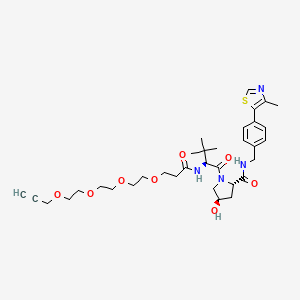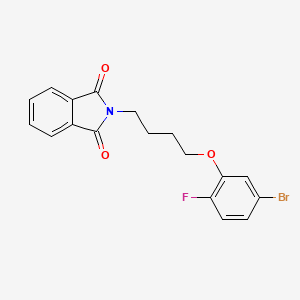
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 5-bromo-2-fluorophenoxy group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process:
Formation of the Isoindoline-1,3-dione Core: The initial step involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold.
Introduction of the Butyl Chain: The next step involves the alkylation of the isoindoline-1,3-dione core with a butyl halide under basic conditions.
Attachment of the 5-Bromo-2-fluorophenoxy Group: The final step involves the nucleophilic substitution reaction between the butyl-substituted isoindoline-1,3-dione and 5-bromo-2-fluorophenol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromo-2-fluorophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindoline-1,3-dione core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Similar structure but with a bromoacetyl group instead of the 5-bromo-2-fluorophenoxy group.
2-(4-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Similar structure but with a dioxopiperidinyl group instead of the 5-bromo-2-fluorophenoxy group.
Uniqueness
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione is unique due to the presence of both the 5-bromo-2-fluorophenoxy group and the butyl chain, which confer specific chemical and biological properties that are distinct from other similar compounds .
Properties
Molecular Formula |
C18H15BrFNO3 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[4-(5-bromo-2-fluorophenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H15BrFNO3/c19-12-7-8-15(20)16(11-12)24-10-4-3-9-21-17(22)13-5-1-2-6-14(13)18(21)23/h1-2,5-8,11H,3-4,9-10H2 |
InChI Key |
WCVJPIVVLSFREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


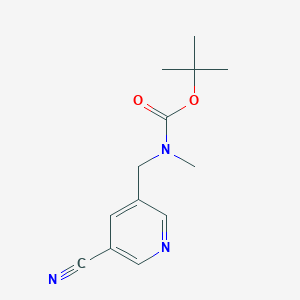
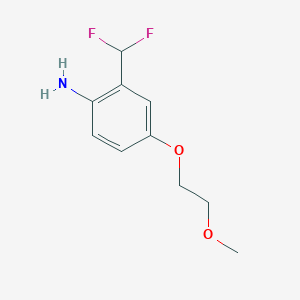

![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)
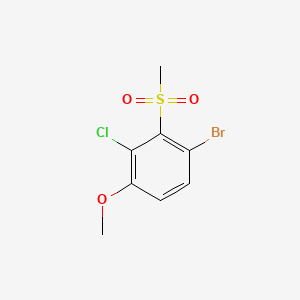
![14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765813.png)
